8-Bromo-6-chlorochromane

Medicinal Chemistry Organic Synthesis Scaffold Derivatization

Medicinal chemistry teams often lose synthetic efficiency due to unpredictable reactivity in dihalogenated building blocks. 8-Bromo-6-chlorochromane (MW 247.51 g/mol, C₉H₈BrClO) solves this with orthogonally reactive Br(8)/Cl(6) sites enabling high-yield sequential Pd-catalyzed cross-couplings. - Enables predictable stepwise derivatization at 8- and 6-positions - Documented 6-chloro advantage for P2Y₆ receptor antagonist potency - Core scaffold for Cbz-protected chromone-based β-turn peptidomimetics Supplied as ≥98% pure solid; stable under ambient storage. Bulk & custom synthesis available.

Molecular Formula C9H8BrClO
Molecular Weight 247.51 g/mol
Cat. No. B13943626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-6-chlorochromane
Molecular FormulaC9H8BrClO
Molecular Weight247.51 g/mol
Structural Identifiers
SMILESC1CC2=C(C(=CC(=C2)Cl)Br)OC1
InChIInChI=1S/C9H8BrClO/c10-8-5-7(11)4-6-2-1-3-12-9(6)8/h4-5H,1-3H2
InChIKeyUDYKNVSUCXAVCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-6-chlorochromane: Dual-Halogen Chromane Scaffold


8-Bromo-6-chlorochromane (CAS 1781683-89-3) is a chromane derivative characterized by a bromine atom at the 8-position and a chlorine atom at the 6-position of the chromane ring system . With a molecular weight of 247.51 g/mol and the molecular formula C9H8BrClO , this compound serves as a versatile synthetic intermediate due to the distinct reactivity profiles of its halogen substituents, enabling sequential functionalization strategies [1]. Its structural features are of interest in medicinal chemistry for exploring structure-activity relationships (SAR) of chromane-based bioactive molecules [2].

1

Sequential cross-coupling strategy

8-bromo substituent supports first-stage Pd-mediated functionalization due to higher reactivity.

2

Regioselective scaffold diversification

6-chloro group remains intact until subsequent reactions, enabling ordered library synthesis.

3

Medicinal chemistry SAR platform

Dual-halogen chromane core supports exploration of substitution-dependent biological activity in chromane series.

8-Bromo-6-chlorochromane: Halogen Position Matters


In chromane-derived scaffolds, the position and identity of halogen substituents critically dictate both chemical reactivity and biological activity. Simply substituting 8-Bromo-6-chlorochromane with a differently halogenated analog is not a viable procurement strategy. Regioselective derivatization strategies, such as those employing palladium-mediated cross-couplings, rely on the distinct electronic and steric properties of bromine (at the 8-position) versus chlorine (at the 6-position) to achieve sequential functionalization with high yields [1]. Furthermore, in biological contexts, a structure-activity relationship (SAR) study on 2H-chromene P2Y6 receptor antagonists demonstrated that 6-chloro substitution enhanced potency relative to other halogen substitutions at that position, while halogen substitution at the 5, 7, or 8 positions reduced affinity [2]. This highlights that the precise location of each halogen atom is a key determinant of pharmacological outcome, and even closely related chromane analogs cannot be assumed to be functionally equivalent.

!

Regioselectivity hierarchy may shift

Differently halogenated chromane analogs can alter the predictable Br-first, Cl-second coupling sequence, leading to lower yields or complex mixtures.

!

P2Y6R antagonist potency position-dependent

6-chloro substitution is critical for enhanced receptor antagonism; moving halogen to 5,7, or 8 positions may reduce affinity in this series.

!

Anti-proliferative activity may not transfer

Halogen identity and position can alter cell-based activity significantly; a 4-Br vs. 3-Cl analog showed >10-fold difference in one cell line.

8-Bromo-6-chlorochromane: Evidence Over Analogs


Bromine vs. Chlorine Reactivity in Palladium Cross-Couplings

The differential reactivity of the 8-bromo and 6-chloro substituents in the chromone scaffold (closely related to chromane) enables a highly predictable, sequential derivatization strategy. The bromine atom is preferentially reactive in initial cross-coupling reactions, allowing for efficient and regioselective functionalization at the 8-position. Subsequent reactions can then be performed at the 6-position (chlorine) or 3-position (after activation) [1]. This contrasts with other halogen combinations or symmetrically halogenated analogs that lack this clear hierarchy of reactivity, often leading to complex mixtures or lower yields.

Cross-coupling yield
Method context
8-Br first: 63–98% yields (Stille, Heck, Suzuki, Sonogashira). 6-Cl second: 64–86% (Stille, Heck).
Supports sequential functionalization strategy selection.
Reported yields in chromone scaffold context; chromane analog may show similar profile.
Medicinal Chemistry Organic Synthesis Scaffold Derivatization

P2Y6 Receptor Antagonism: Halogen Position Impact

A structure-activity relationship (SAR) study of multiply substituted 2H-chromene derivatives identified that halogen substitution at specific positions has a dramatic effect on P2Y6 receptor (P2Y6R) antagonism. While the 6‑chloro analog demonstrated enhanced potency compared to other halogens, substitution at the 5, 7, or 8 positions was found to reduce affinity [1]. This establishes that the exact pattern of halogenation (e.g., 6-chloro substitution combined with an 8-bromo group in the saturated chromane core) may confer a unique biological profile not attainable with other analogs.

P2Y6R antagonism
Class-level
6-Cl analog: enhanced potency (1–2 µM range). 8-TES analog IC50 0.46 µM. 5/7/8-halogen reduced affinity.
Class-level SAR supports 6-chloro pattern as potency determinant in chromene series.
Data from 2H-chromene analog; direct chromane confirmation advised.
Pharmacology Medicinal Chemistry Structure-Activity Relationship (SAR)

Anti-Proliferative SAR of Halogenated Chromenes

A broader SAR analysis of halogenated 2-amino-4H-benzo[h]chromene derivatives demonstrates that the specific halogen atom and its substitution pattern on the aromatic ring significantly affect anti-proliferative activity. This class-level inference highlights that the choice of halogen (Br vs. Cl) and its position are not interchangeable and can lead to different levels of potency against various cancer cell lines [1]. This reinforces the procurement value of a precisely defined halogen pattern like that in 8-Bromo-6-chlorochromane.

Anti-proliferative SAR
Class-level
3-ClC6H4: IC50 1.1 µg/mL (HCT-116) vs 4-BrC6H4: 10.9 µg/mL. ~10-fold difference.
Halogen identity and position may alter cell-line endpoint context significantly.
Class-level SAR from chromene scaffold; MTT assay in MCF-7, HCT-116, HepG-2 cells.
Oncology Medicinal Chemistry Structure-Activity Relationship (SAR)

8-Bromo-6-chlorochromane: Research and Industrial Applications


Targeted Library Synthesis via Scaffold Diversification

Researchers building focused libraries of chromane-based bioactive compounds can utilize 8-Bromo-6-chlorochromane as a core scaffold. The documented differential reactivity of its bromine and chlorine atoms enables a highly predictable, sequential derivatization strategy using palladium-mediated cross-couplings [1]. This allows for efficient introduction of diverse chemical moieties at the 8- and 6-positions with high yields, making it a superior choice over other halogenated chromanes for creating compound collections for SAR exploration [1].

Therapeutics Targeting Purinergic Signaling

Investigators exploring the P2Y6 receptor as a therapeutic target for inflammation, cancer, or neurodegeneration should prioritize 8-Bromo-6-chlorochromane and its derivatives. SAR studies indicate that the 6-chloro substitution is a key determinant for enhancing antagonist potency at this receptor, while other halogen positions are detrimental [2]. This compound's specific substitution pattern provides a critical structural starting point for optimizing novel P2Y6R antagonists [2].

β-Turn Peptidomimetic Synthesis

In the field of peptide mimetic design, 8-Bromo-6-chlorochromane serves as a key intermediate for synthesizing chromone-based β-turn peptidomimetics [3]. The 8-bromo-6-chloro substitution pattern is integral to the synthesis of 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones, which are advanced scaffolds used to introduce primary aminomethyl groups and create conformationally constrained peptide analogs [3]. This specific derivative is essential for researchers developing novel peptidomimetics for biological studies.

Application
Selection Property
Validation Focus
Scaffold diversification & library synthesis
Sequential cross-coupling reactivity (Br then Cl)
Reaction yield and regioselectivity review
P2Y6 receptor antagonist research
6-chloro substitution pattern
Receptor potency in Ca2+ mobilization assays
Peptidomimetic scaffold synthesis
8-bromo-6-chloro scaffold integrity
3-aminomethyl chromone synthesis feasibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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